1H-Benzimidazole, 7-nitro-2-phenyl-
Description
Overview of Benzimidazole (B57391) Core in Chemical and Biological Research
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry and materials science. arabjchem.org Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. arabjchem.orgnih.gov Benzimidazole derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic importance. nih.govwikipedia.org These compounds exhibit a wide array of biological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.goveurekaselect.comnih.gov The versatility of the benzimidazole scaffold makes it a "privileged structure" in drug discovery, continually inspiring the synthesis of new derivatives with enhanced or novel activities. nih.goveurekaselect.com
Scope and Objectives of Academic Research on the Compound
Academic research on 1H-Benzimidazole, 7-nitro-2-phenyl- is driven by the goal of exploring its potential as a lead compound for drug development and other applications. Key objectives of this research include:
Synthesis and Characterization: Developing efficient and sustainable synthetic routes for the compound and its derivatives. tandfonline.comevitachem.com This includes both conventional and microwave-assisted methods to improve reaction times and yields. tandfonline.com Comprehensive characterization using techniques like NMR and IR spectroscopy is essential to confirm the structure. evitachem.commdpi.com
Biological Evaluation: Screening the compound for a wide range of biological activities, including antimicrobial (antibacterial and antifungal) and anticancer properties. nih.gov This involves determining key metrics such as minimum inhibitory concentration (MIC) for antimicrobial activity and IC50 values for anticancer effects.
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure, such as the position and nature of substituents, affect its biological activity. This helps in designing more potent and selective analogs.
Mechanism of Action Studies: Elucidating the molecular mechanisms by which the compound exerts its biological effects. This could involve identifying specific enzyme targets or cellular pathways that are disrupted. evitachem.com
Interactive Data Table: Physicochemical Properties of 1H-Benzimidazole, 7-nitro-2-phenyl-
| Property | Value | Source |
| CAS Number | 67152-21-0 | evitachem.com |
| Molecular Formula | C13H9N3O2 | evitachem.com |
| Molecular Weight | 239.23 g/mol | evitachem.com |
| Melting Point | ~296 °C | evitachem.com |
| InChI Key | HRAGTSPOYPGEHP-UHFFFAOYSA-N | evitachem.com |
Interactive Data Table: Spectroscopic Data of 1H-Benzimidazole, 7-nitro-2-phenyl-
| Spectroscopic Technique | Characteristic Peaks/Signals | Source |
| Infrared (IR) Spectroscopy | ~3425 cm⁻¹ (N-H stretch), ~1520 and ~1350 cm⁻¹ (NO₂ stretches) | |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 7.25–8.10 ppm (aromatic protons) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-phenyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-8-4-7-10-12(11)15-13(14-10)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGTSPOYPGEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299624 | |
| Record name | 7-Nitro-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67152-21-0 | |
| Record name | 7-Nitro-2-phenyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67152-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-2-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes
The construction of the 1H-Benzimidazole, 7-nitro-2-phenyl- core can be achieved through several strategic approaches. These generally involve the formation of the benzimidazole (B57391) ring system, followed by or preceded by the introduction of the nitro and phenyl substituents at the desired positions.
Condensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives
A cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative, or an aldehyde. mdpi.com To obtain 1H-Benzimidazole, 7-nitro-2-phenyl-, the logical starting materials would be 3-nitro-1,2-phenylenediamine and benzaldehyde (B42025).
The reaction of o-phenylenediamine with various carbonyl compounds, often facilitated by a catalyst, is a common method for preparing benzimidazole derivatives. nih.gov For instance, the condensation of o-phenylenediamine with benzaldehyde in the presence of ammonium (B1175870) chloride as a benign and commercial catalyst has been reported to produce 2-phenyl-1H-benzimidazole in high yields. nih.govevitachem.com The reaction can be optimized by screening different solvents, with chloroform (B151607) often proving to be a suitable choice. nih.gov The general procedure involves stirring the reactants at room temperature, followed by extraction and purification. nih.gov
Various catalytic systems have been developed to improve the efficiency of this condensation. These include the use of nano-Ni(II)/Y zeolite, TiCl3OTf, and bismuth nitrate, which have been shown to provide good to excellent yields under mild conditions. rsc.org Another approach involves the use of hypervalent iodine as an oxidant in a one-step process from phenylenediamines and aldehydes, which offers short reaction times and high yields. organic-chemistry.org Supported gold nanoparticles have also been employed as catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes. mdpi.com
The following table summarizes representative conditions for the synthesis of 2-phenylbenzimidazole (B57529) derivatives via condensation reactions:
Table 1: Condensation Reactions for 2-Phenylbenzimidazole Synthesis
| o-Phenylenediamine Derivative | Carbonyl Compound | Catalyst/Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzaldehyde | NH4Cl | Chloroform | Room Temp, 4h | 92% nih.gov |
| o-Phenylenediamine | Benzaldehyde | Al2O3/CuI/PANI | - | - | Good to Excellent rsc.org |
| o-Phenylenediamine | Benzaldehyde | TiCl3OTf | - | Mild | Good to Excellent rsc.org |
| o-Phenylenediamine | Benzaldehyde | Bismuth Nitrate | - | Room Temp | Good rsc.org |
| o-Phenylenediamine | Benzaldehyde | H2O2/HCl | Acetonitrile | Room Temp | Excellent organic-chemistry.org |
This table provides a summary of various reported methods for the synthesis of the 2-phenylbenzimidazole core, a precursor to the target molecule.
Nitration Strategies for Benzimidazole Scaffolds
The introduction of a nitro group onto the benzimidazole ring is a key step in the synthesis of 1H-Benzimidazole, 7-nitro-2-phenyl-. This is typically achieved through electrophilic aromatic substitution. The nitration of 2-phenyl-1H-benzimidazole would be the most direct route. However, controlling the regioselectivity of the nitration to favor the 7-position can be challenging, as nitration can also occur at other positions on the benzimidazole ring system, such as the 5(6)-position. nih.govnih.gov
Alternatively, the synthesis can start from a pre-nitrated o-phenylenediamine, such as 4-nitro-o-phenylenediamine (B140028). Condensation of this precursor with benzaldehyde would lead to the formation of 5-nitro-2-phenyl-1H-benzimidazole and 6-nitro-2-phenyl-1H-benzimidazole as a mixture. nih.govnih.govtandfonline.com The synthesis of the specific 7-nitro isomer generally requires a more controlled synthetic strategy, potentially involving directing groups or a multi-step synthesis to ensure the correct placement of the nitro group.
Phenyl Group Introduction and Functionalization
The 2-phenyl group is typically introduced via the condensation reaction with benzaldehyde or a benzoic acid derivative as described in section 2.1.1. mdpi.com The versatility of this reaction allows for the use of various substituted benzaldehydes to create a library of 2-arylbenzimidazoles. researchgate.netnih.gov This highlights the robustness of the method for introducing the desired phenyl substituent at the 2-position of the benzimidazole core.
Advanced Synthetic Approaches and Reaction Condition Optimization
To improve the efficiency, yield, and environmental impact of the synthesis of 1H-Benzimidazole, 7-nitro-2-phenyl-, advanced synthetic methodologies have been explored.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The synthesis of benzimidazole derivatives has been shown to benefit significantly from microwave irradiation, leading to shorter reaction times and improved yields compared to conventional heating methods. tandfonline.comresearchgate.net
For instance, the one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been achieved through microwave-assisted cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids in the presence of an HCl catalyst. tandfonline.com This method offers good to excellent yields in a matter of minutes. tandfonline.com Similarly, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been efficiently carried out under solvent-free microwave irradiation using sodium metabisulfite (B1197395) as an oxidant. researchgate.net The reaction times were significantly reduced from hours to seconds with comparable or even better yields. researchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Phenylbenzimidazole
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 4 hours | 83% researchgate.net |
This table illustrates the significant rate enhancement achieved with microwave-assisted synthesis.
Metal-Catalyzed Coupling Reactions for Benzimidazole Synthesis
Metal-catalyzed cross-coupling reactions offer an alternative and powerful strategy for the synthesis of 2-arylbenzimidazoles. A notable example is the palladium-catalyzed carbonylation, coupling, and cyclization of haloaromatics and o-phenylenediamines. lookchem.com This method allows for the formation of 2-arylbenzimidazoles in good to excellent yields and is tolerant of a variety of functional groups. lookchem.com The choice of base is critical in this reaction to avoid side products. lookchem.com
While direct metal-catalyzed synthesis of 1H-Benzimidazole, 7-nitro-2-phenyl- is not extensively documented, the principles of these coupling reactions could be applied. For example, a palladium-catalyzed coupling of a suitably protected 7-nitro-2-halobenzimidazole with a phenylboronic acid derivative (Suzuki coupling) or other organometallic phenylating agents could be a viable route.
Green Chemistry Principles in Compound Synthesis
The synthesis of benzimidazole derivatives, including 7-nitro-2-phenyl-1H-benzimidazole, has traditionally involved methods that are often not environmentally friendly. However, recent research has focused on developing greener and more sustainable synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One prominent green chemistry approach is the use of microwave irradiation. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and increase product yields. nih.gov For instance, the condensation of o-phenylenediamines with aromatic aldehydes to form benzimidazoles can be efficiently carried out under microwave irradiation, leading to higher yields (7-22% increase) compared to conventional heating methods. nih.gov This method is considered a green chemical method as it contributes to environmental protection. nih.gov
Another green strategy involves the use of water as a solvent and a recyclable catalyst. A novel one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes has been developed using a Zn/NaHSO3 system in water. pcbiochemres.com This method is not only cost-effective and environmentally benign but also a time-saving process. pcbiochemres.com The chemoselective reduction of the nitro group to an amine in the presence of other reducible groups is a significant advantage of this system. pcbiochemres.com
The use of sodium metabisulfite (Na2S2O5) as a low-cost and efficient oxidizing agent in a mixture of ethanol (B145695) and water also represents a greener alternative for synthesizing 2-(substituted-phenyl) benzimidazole derivatives. ias.ac.in This method allows for easy separation of the product by simple washing with hexane (B92381) and water, minimizing the need for complex purification techniques. ias.ac.in
Furthermore, the use of commercial and environmentally benign catalysts like ammonium chloride for the condensation reaction between o-phenylenediamine and carbonyl compounds is another step towards sustainable synthesis. nih.gov These green synthetic methodologies not only make the production of 7-nitro-2-phenyl-1H-benzimidazole and its analogs more efficient but also align with the principles of sustainable chemistry. pcbiochemres.com
Preparation of Structural Analogs and Derivatives of 1H-Benzimidazole, 7-nitro-2-phenyl-
The versatile benzimidazole scaffold allows for the synthesis of a wide array of structural analogs and derivatives, enabling the fine-tuning of its chemical and biological properties.
N-Alkylation and N-Acylation Strategies
N-alkylation and N-acylation at the benzimidazole nitrogen atom are common strategies to introduce structural diversity and modulate the compound's properties, such as lipophilicity. nih.govacs.org A variety of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized by reacting the parent benzimidazole with alkyl bromides of varying chain lengths (C1-C7) or dimethyl carbonate (DMC). nih.govacs.org The reaction conditions can be tailored based on the alkylating agent; for instance, reactions with ethyl bromide are often conducted in an ice bath, while those with longer chain alkyl bromides can be performed at room temperature. acs.org N-methylation using DMC typically requires heating to around 140°C. acs.org
These N-alkylation reactions have been shown to influence the biological activity of the resulting compounds. For example, N-substitution with straight-chain alkyl groups has been reported to enhance the antiproliferative activity against certain cancer cell lines. nih.gov
| Alkylating Agent | Reaction Conditions | Reference |
| Dimethyl carbonate (DMC) | Reflux at 140°C | acs.org |
| Ethyl bromide | Ice bath | acs.org |
| C3-C7 alkyl bromide | Room temperature | acs.org |
Modifications at the Phenyl Moiety
For instance, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine with a range of substituted benzaldehydes. ias.ac.innih.gov These substitutions can include both electron-donating groups (e.g., -OCH3, -N(CH3)2) and electron-withdrawing groups (e.g., -NO2, -CF3). ias.ac.in Studies have shown that the nature of these substituents can influence the biological activity, with electron-donating groups sometimes leading to increased anticancer activity, while electron-withdrawing groups may decrease it. ias.ac.in
Diversification of Nitro Group Position (e.g., 6-nitro vs. 7-nitro)
The position of the nitro group on the benzimidazole ring is a critical determinant of the compound's chemical and biological characteristics. The synthesis of different nitro-isomers, such as 6-nitro versus 7-nitro derivatives, allows for a systematic investigation of structure-activity relationships.
The synthesis of 6-nitro-2-phenyl-1H-benzimidazole is typically achieved by the condensation of 4-nitro-o-phenylenediamine with benzaldehyde. nih.gov The resulting 6-nitro isomer has distinct physical and spectroscopic properties compared to its 7-nitro counterpart. For example, the melting point of 6-nitro-2-phenyl-1H-benzimidazole is reported to be around 208°C, which is different from that of the 7-nitro isomer. nih.gov
| Compound | Starting Material | Key Reagent | Reference |
| 6-nitro-2-phenyl-1H-benzimidazole | 4-nitro-o-phenylenediamine | Benzaldehyde | nih.gov |
| 7-nitro-2-phenyl-1H-benzimidazole | o-phenylenediamine | Benzaldehyde | evitachem.com |
| 5(6)-nitro-1H-benzimidazol-2-amine | 4-nitro-1,2-phenylenediamine | Cyanogen bromide | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 1h Benzimidazole, 7 Nitro 2 Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 7-nitro-2-phenyl-1H-benzimidazole, the aromatic proton signals are expected to appear in the range of δ 7.25–8.10 ppm. The broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is typically observed in the downfield region, often around δ 12.0-13.0 ppm, as seen in many 2-substituted benzimidazoles. rsc.orgrsc.org
Table 1: ¹H NMR Spectroscopic Data for 5-nitro-2-phenyl-1H-benzimidazole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| NH | 13.31 | s (singlet) |
| Aromatic-H | 8.44-8.41 | m (multiplet) |
| Aromatic-H | 7.73-7.66 | m (multiplet) |
| Aromatic-H | 7.28 | s (singlet) |
| Data recorded in DMSO-d₆ at 600 MHz. rsc.org |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for the related 5-nitro-2-phenyl-1H-benzimidazole shows distinct signals for each carbon atom. rsc.org The carbon atom attached to the nitro group (C-5) and the imine carbon (C-2) are typically found at lower fields.
For the 5-nitro isomer, the reported ¹³C NMR signals in DMSO-d₆ were observed at δ 149.46, 148.26, 136.50, 127.85, and 124.76 ppm. rsc.org For 7-nitro-2-phenyl-1H-benzimidazole, one would expect the chemical shifts of the carbons in the benzo ring (C-4, C-5, C-6, and C-7a) to be significantly different due to the altered position of the electron-withdrawing nitro group. The C-7 carbon would be strongly deshielded.
Table 2: ¹³C NMR Spectroscopic Data for 5-nitro-2-phenyl-1H-benzimidazole
| Chemical Shift (δ, ppm) |
| 149.46 |
| 148.26 |
| 136.50 |
| 127.85 |
| 124.76 |
| Data recorded in DMSO-d₆ at 150 MHz. rsc.org |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the definitive assignment of complex structures.
COSY would be used to establish the connectivity between adjacent protons (³J-coupling), particularly for assigning the coupled protons within the benzimidazole (B57391) and phenyl rings of 7-nitro-2-phenyl-1H-benzimidazole.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
While specific 2D NMR data for this compound is not presented, the application of these standard techniques is a routine and necessary step for full structural confirmation of such derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a benzimidazole derivative is characterized by several key absorption bands. For 7-nitro-2-phenyl-1H-benzimidazole, the expected N-H stretching vibration would be observed around 3425 cm⁻¹.
The IR spectrum of the related 5-nitro-2-phenyl-1H-benzimidazole shows a characteristic N-H stretching band at 3436 cm⁻¹. rsc.org Crucially, the presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which for this isomer appear at 1516 cm⁻¹ and 1338 cm⁻¹, respectively. rsc.org The C=N stretching of the imidazole ring is observed at 1607 cm⁻¹. rsc.org Similar characteristic peaks would be expected for the 7-nitro isomer.
Table 3: Key IR Absorption Bands for 5-nitro-2-phenyl-1H-benzimidazole
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3436 | Stretching |
| C=N (imidazole) | 1607 | Stretching |
| NO₂ | 1516 | Asymmetric Stretching |
| NO₂ | 1338 | Symmetric Stretching |
| Data obtained using KBr pellet method. rsc.org |
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This provides direct evidence for the elemental composition and helps to confirm the proposed structure. The molecular formula for 1H-Benzimidazole, 7-nitro-2-phenyl- is C₁₃H₉N₃O₂, which corresponds to a molecular weight of approximately 239.23 g/mol . nih.gov Electron ionization (EI) mass spectrometry of benzimidazoles typically shows a prominent molecular ion peak (M⁺). rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing between compounds that have the same nominal mass.
For the related isomer, 5-nitro-2-phenyl-1H-benzimidazole, HRMS analysis using electrospray ionization (ESI) gave a found mass of 240.0768 for the [M+H]⁺ ion. rsc.org This is in excellent agreement with the calculated mass of 240.0768 for C₁₃H₁₀N₃O₂. rsc.org A similar analysis for 1H-Benzimidazole, 7-nitro-2-phenyl- would be expected to yield an identical mass, confirming its molecular formula and distinguishing it from other potential compounds with similar nominal masses.
Table 4: HRMS Data for the [M+H]⁺ Ion of 5-nitro-2-phenyl-1H-benzimidazole
| Parameter | Value |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Calculated Mass [M+H]⁺ | 240.0768 |
| Found Mass [M+H]⁺ | 240.0768 |
| Data obtained via ESI-HRMS. rsc.org |
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of benzimidazole derivatives, LCMS plays a vital role in confirming the molecular weight of synthesized compounds and assessing their purity.
For nitro-substituted benzimidazoles, LCMS analysis is typically performed using a C18 bonded silica (B1680970) column with a gradient elution, often involving an ammonium (B1175870) acetate (B1210297) buffer solution and acetonitrile. nih.gov Detection is commonly achieved through electrospray ionization (ESI) in positive mode, where the protonated molecular ions [M+H]⁺ are observed. nih.gov High-throughput methods have been developed for the analysis of various nitroimidazoles in different matrices, demonstrating the robustness of this technique. nih.gov
Table 1: LCMS Data for a Related Benzimidazole Derivative
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 2-(4-Nitrophenyl)-1H-benzimidazole | C₁₃H₁₀N₃O₂ | 240.0768 | 240.0768 |
Data sourced from a study on the synthesis of 2-benzimidazoles. rsc.org
This data highlights the accuracy of LCMS in determining the mass-to-charge ratio of benzimidazole derivatives, which is a critical step in their characterization. The molecular weight of 1H-Benzimidazole, 7-nitro-2-phenyl- is 239.23 g/mol , and its expected protonated molecular ion [M+H]⁺ would be approximately 240.23 m/z. evitachem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of molecules, as it provides information about the electronic transitions between different energy levels. For benzimidazole derivatives, UV-Vis spectra are influenced by the substituents on the benzimidazole core and the phenyl ring.
The introduction of a nitro group, an electron-withdrawing group, onto the benzimidazole ring system is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted parent compound. This is due to the extension of the conjugated π-system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific UV-Vis spectral data for 1H-Benzimidazole, 7-nitro-2-phenyl- is not detailed in the available literature, studies on other nitro-substituted benzimidazoles confirm their characterization using this technique. scholarsresearchlibrary.comnih.gov For instance, a study on 5-nitro benzimidazole derivatives reported their characterization by UV spectroscopy, although the specific λmax values were not provided. scholarsresearchlibrary.com The development of second derivative UV/Visible spectroscopy has also been explored for the analysis of nitrates in various samples, which could be a relevant technique for analyzing nitro-substituted compounds. nih.gov
Table 2: General UV-Vis Absorption Characteristics of Benzimidazole Derivatives
| Compound Type | Expected Absorption Region | Influencing Factors |
| Benzimidazoles | UV region | Substituents on the benzimidazole core and phenyl ring. |
| Nitro-substituted Benzimidazoles | Shift to longer wavelengths (bathochromic shift) compared to unsubstituted analogs. | Position and number of nitro groups, solvent polarity. |
This table illustrates the general principles governing the UV-Vis absorption of these compounds. The exact λmax for 1H-Benzimidazole, 7-nitro-2-phenyl- would provide specific insights into its electronic structure.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. While a specific crystal structure for 1H-Benzimidazole, 7-nitro-2-phenyl- is not available in the surveyed literature, the analysis of closely related nitro-substituted benzimidazole derivatives provides valuable information on their molecular geometry and intermolecular interactions in the solid state.
The crystal structures of several nitro-substituted benzimidazoles have been determined, revealing key structural features. For example, in the case of 7-Nitro-2-phenylimidazo[2,1-b] evitachem.comnih.govbenzothiazole, the central imidazo[2,1-b] evitachem.comnih.govbenzothiazole tricycle is nearly planar, with the phenyl ring and the nitro group being twisted from this plane. nih.gov In the crystal lattice, molecules are linked by π–π stacking interactions. nih.gov
Another relevant example is the crystal structure of 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole. In this molecule, the phenyl and benzimidazole ring systems are planar and are oriented at a dihedral angle to each other. The crystal structure is stabilized by weak intermolecular C—H···N hydrogen-bonding interactions. researchgate.net
Table 3: Crystallographic Data for a Related Nitro-Substituted Benzimidazole Derivative
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features |
| 7-Nitro-2-phenylimidazo[2,1-b] evitachem.comnih.govbenzothiazole | C₁₅H₉N₃O₂S | Monoclinic | P2₁/c | Nearly planar tricycle, phenyl and nitro groups twisted from the plane, π–π stacking. nih.gov |
| 6-Nitro-1-(2-phenylethyl)-1H-benzimidazole | C₁₅H₁₃N₃O₂ | Monoclinic | P2₁/c | Planar phenyl and benzimidazole rings at a dihedral angle, C—H···N hydrogen bonding. researchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and reactivity of benzimidazole (B57391) derivatives. researchgate.netresearchgate.net These methods allow for the prediction of molecular geometries, electronic distribution, and various reactivity descriptors. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org
For related benzimidazole derivatives, the HOMO and LUMO energy levels have been calculated to understand charge transfer within the molecule. malayajournal.org For instance, in one imidazole (B134444) derivative, the HOMO was found to be localized over the imidazole and phenyl rings, acting as an electron donor, while the LUMO was distributed over the imidazole and a substituted phenyl ring, serving as an electron acceptor. malayajournal.org The HOMO-LUMO energy gap for this specific compound was calculated to be 4.0106 eV. malayajournal.org Such analyses help in predicting the sites susceptible to electrophilic and nucleophilic attack.
The following table summarizes key quantum chemical descriptors for representative benzimidazole derivatives, which are useful for understanding the reactivity of 1H-Benzimidazole, 7-nitro-2-phenyl-.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | B3LYP/6-31G(d,p) |
| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A1) | - | - | - | B3LYP/6-31G** |
| 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole | - | - | - | DFT/B3LYP/6-311++G(d,p) |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.org For benzimidazole derivatives, MEP analysis helps to visualize the charge distribution and identify sites prone to hydrogen bonding and other non-covalent interactions. malayajournal.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net
Molecular docking studies have identified several potential molecular targets for benzimidazole derivatives. These include enzymes and receptors that are implicated in various diseases. For example, some benzimidazole derivatives have been docked against dihydrofolate reductase (DHFR) from Staphylococcus aureus, an important target for antibacterial agents. nih.govacs.org Other studies have investigated the interactions of benzimidazoles with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. ukm.my The estrogen receptor has also been a target of interest for some 2-phenyl benzimidazole compounds. researchgate.net
Molecular docking studies provide predictions of the binding affinity between a ligand and its target, typically expressed as a docking score or binding energy in kcal/mol. researchgate.net For instance, docking of certain 1-benzyl-2-phenyl-1H-benzimidazole derivatives against liver alcohol dehydrogenase and an antihypertensive protein hydrolase inhibitor yielded binding affinities ranging from -8.3 to -10.0 kcal/mol. researchgate.net Another study on 2-phenyl benzimidazole reported a binding affinity of -7.9 kcal/mol with its target. researchgate.net
These studies also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. ukm.my For example, in the case of EGFR, hydrogen bonds are often observed at the central part of the benzimidazole structure, while hydrophobic interactions occur at the phenyl group. ukm.my The presence of a nitro group, as in 1H-Benzimidazole, 7-nitro-2-phenyl-, can enhance electrophilicity and potentially improve interactions with microbial enzymes.
The following table presents a summary of molecular docking results for various benzimidazole derivatives against different biological targets.
| Compound/Derivative | Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A6) | APO-liver alcohol dehydrogenase inhibitor | 5ADH | -8.3 to -9.0 |
| 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A6) | Antihypertensive protein hydrolase inhibitor | 4XX3 | -9.2 to -10.0 |
| 2-phenyl benzimidazole | Estrogen Receptor (COX, LOX) | 1CX2 | -7.9 |
| Keto-benzimidazoles with sulfonyl substituents | EGFRwt | - | -7.8 to -8.1 |
| Keto-benzimidazoles with sulfonyl substituents | T790M mutant | - | -8.3 to -8.4 |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in drug discovery, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For derivatives of 7-nitro-2-phenyl-1H-benzimidazole, this involves defining the spatial distribution of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features that are critical for interacting with a specific biological target.
The core structure of 7-nitro-2-phenyl-1H-benzimidazole itself presents key pharmacophoric features. The benzimidazole ring system can participate in aromatic stacking interactions, while the nitro group at the 7-position acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. The phenyl group at the 2-position contributes to the molecule's hydrophobicity and can also engage in aromatic interactions.
Ligand-based drug design leverages the knowledge of active molecules to develop new compounds, even when the three-dimensional structure of the biological target is unknown. By comparing the structures of a series of active and inactive benzimidazole derivatives, computational chemists can construct a pharmacophore model that explains their activity differences. This model can then be used to virtually screen large compound libraries to identify new molecules with a higher probability of being active.
Research has indicated that the nitro group at position 7 enhances the electron-withdrawing effects, which in turn influences the compound's physicochemical properties and biological activity. This makes it a significant feature in pharmacophore models for antimicrobial and anticancer applications.
Simulation Studies of Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing scientists to observe their conformational changes and interactions with their environment over time. For 7-nitro-2-phenyl-1H-benzimidazole, MD simulations can reveal how the molecule behaves in a biological system, such as its flexibility and how it interacts with water molecules or the binding pocket of a target protein.
These simulations can elucidate the preferred conformations of the molecule and the rotational freedom of the phenyl group relative to the benzimidazole core. Understanding this dynamic behavior is crucial, as the molecule's conformation upon binding to a target may differ from its lowest energy state in solution.
The solvent environment plays a critical role in the behavior of any molecule. Solvent effects on 7-nitro-2-phenyl-1H-benzimidazole can be studied using computational methods to understand how different solvents influence its solubility, stability, and conformational preferences. For instance, simulations can model the interactions between the nitro and amine groups of the benzimidazole core with polar and non-polar solvents, providing insights into its partitioning behavior between aqueous and lipid environments, which is a key factor in drug absorption and distribution.
While specific simulation studies on the dynamic behavior and solvent effects of 7-nitro-2-phenyl-1H-benzimidazole are not detailed in the provided search results, the general principles of computational chemistry suggest that such studies would be invaluable. For example, a solvent-free, one-pot synthesis method has been noted, highlighting the importance of reaction conditions which can be further understood through simulation.
Reactivity Profiles and Mechanistic Pathways of 1h Benzimidazole, 7 Nitro 2 Phenyl
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzimidazole (B57391) ring system possesses a unique electronic character. The nitrogen at position 1 (N1) is considered π-excessive, while the nitrogen at position 3 (N3) is π-deficient. This makes the C2 position susceptible to nucleophilic attack, and positions 4, 5, 6, and 7 prone to electrophilic substitution. chemicalbook.com
Electrophilic Aromatic Substitution:
The presence of the nitro group at the 7-position is a strong deactivating group for electrophilic aromatic substitution (SEAr) on the benzimidazole ring due to its electron-wíthdrawing nature. wikipedia.org However, the phenyl ring at the 2-position can undergo electrophilic substitution. The orientation of substitution on the phenyl ring will be directed by the electronic nature of the benzimidazole moiety.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br2, Cl2, or I2, often with a Lewis acid catalyst. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions may be limited by the deactivating nature of the parent molecule. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nitro group significantly activates the benzimidazole ring towards nucleophilic aromatic substitution (SNAr). youtube.comchemistrysteps.com This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comchemistrysteps.com A variety of strong nucleophiles, such as hydroxides, alkoxides, thiolates, and amines, can participate in these reactions. chemistrysteps.com
The general mechanism for SNAr is as follows:
Nucleophilic Attack: The nucleophile adds to the aromatic ring at a carbon atom bearing a leaving group, forming a negatively charged intermediate (Meisenheimer complex). chemistrysteps.com
Elimination: The leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com
The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive followed by other halogens. chemistrysteps.com
Reduction and Oxidation Reactions of the Nitro Group and Benzimidazole Ring
Reduction of the Nitro Group:
The nitro group of 1H-Benzimidazole, 7-nitro-2-phenyl- can be readily reduced to an amino group, which is a key transformation for the synthesis of various derivatives. unimi.itwikipedia.org This reduction can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other functional groups. unimi.it
Common Reduction Methods:
| Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| Fe / Acid | Mild acidic conditions | Amine | commonorganicchemistry.com |
| Zn / Acid | Mild acidic conditions | Amine | commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Amine | wikipedia.org |
| Sodium Sulfide (Na₂S) | Can be selective for one nitro group | Amine | commonorganicchemistry.com |
| Sodium Hydrosulfite | Amine | wikipedia.org | |
| Zinc metal | Excess reagent | N,N'-diarylhydrazine | wikipedia.org |
The choice of reducing agent is crucial to avoid unwanted side reactions. For instance, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.org
Oxidation of the Benzimidazole Ring:
The benzimidazole ring itself is generally stable to oxidation. However, the nitrogen atoms can be oxidized under certain conditions. For example, direct oxidation of benzimidazoles to their N-oxides is often challenging. mdpi.com The synthesis of benzimidazole N-oxides is more commonly achieved through cyclization reactions of appropriately substituted o-nitroanilines. mdpi.com
Cyclization and Rearrangement Reactions
Cyclization Reactions:
Benzimidazole derivatives, including 1H-Benzimidazole, 7-nitro-2-phenyl-, can participate in various cyclization reactions to form more complex heterocyclic systems. These reactions are valuable for the synthesis of novel compounds with potential biological activities.
Intramolecular SNAr: 2-(2-Nitrophenyl)-1H-benzimidazoles can undergo intramolecular nucleophilic aromatic substitution to form tetracyclic compounds. nih.gov
Condensation Reactions: The synthesis of the 1H-benzimidazole ring itself is a cyclization reaction, typically involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. For 1H-Benzimidazole, 7-nitro-2-phenyl-, this would involve the reaction of 4-nitro-o-phenylenediamine (B140028) with benzaldehyde (B42025).
Cascade Cyclizations: Gold-catalyzed cascade cyclizations of benzylamines bearing tethered alkyne moieties can lead to the formation of complex fused N-heterocycles. mpg.de
Rearrangement Reactions:
Rearrangement reactions can occur under specific conditions, leading to the formation of isomeric products.
Bamberger Rearrangement: This reaction involves the conversion of N-phenylhydroxylamines to 4-aminophenols in the presence of a strong aqueous acid. wiley-vch.de While not directly a reaction of the title compound, it illustrates a type of rearrangement that related structures can undergo.
Photochemical and Thermal Reactivity Studies
Photochemical Reactivity:
The photochemical properties of benzimidazole derivatives are an area of active research. researchgate.net
Photochemical Reduction: A study on 7-nitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, a related compound, demonstrated its photochemical reduction. nih.gov This suggests that the nitro group in 1H-Benzimidazole, 7-nitro-2-phenyl- could also be susceptible to photochemical reduction.
Photophysical Properties: Theoretical studies on 1H-benzimidazole and its derivatives have investigated their photophysical and photochemical properties, including excitation energies and dipole moments. researchgate.net These studies indicate that electronic excitations can involve local excitations and charge-transfer mechanisms. researchgate.net
Thermal Reactivity:
The thermal stability of benzimidazole derivatives is influenced by their substituents.
Thermal Decomposition: Studies on energetic materials have shown that nitro groups can decrease the thermal stability of benzimidazole compounds. nih.gov
Thermal Cleavage: In some synthetic routes, thermal cleavage of protecting groups, such as a Boc group, can be followed by oxidation to yield the desired aromatic product. mpg.de
Catalytic Activity and Transformation Pathways
Benzimidazole derivatives can act as ligands for metal catalysts and can also be transformed through various catalytic pathways.
Catalytic Hydrogenation: As mentioned in the reduction section, catalytic hydrogenation is a key transformation pathway for the nitro group. commonorganicchemistry.com
Copper-Catalyzed Reactions: Copper catalysts have been used in the synthesis of 1,2-substituted benzimidazoles through three-component coupling reactions. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are employed in C-H bond activation reactions for the synthesis of fused benzimidazole systems. acs.org
Ligands for Catalysis: Benzimidazole derivatives can act as ligands in coordination chemistry, forming stable complexes with transition metals that exhibit catalytic activity in various organic transformations. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Nitro Group Position and Substitution on Molecular Functionality
The presence and location of a nitro (NO₂) group on the benzimidazole (B57391) ring are critical determinants of the molecule's electronic properties and, consequently, its biological function. The nitro group is a potent electron-withdrawing group, a feature that can significantly alter the molecule's polarity, reactivity, and ability to interact with biological targets. nih.gov
The position of the nitro group on the benzimidazole core—be it at the 4(7), 5(6), or other positions—leads to distinct isomers with differing activities. For instance, studies on the anti-inflammatory activity of benzimidazoles have shown that the introduction of an electronegative group like -NO₂ at the C5 position resulted in moderate inhibition. nih.gov In other studies, a nitro group at the 6-position of 2-mercapto-1H-benzimidazoles rendered the compound more active than those with electron-donating groups. mdpi.com This highlights that the specific location of the electron-withdrawing nitro group is as important as its presence. Research on benzimidazole derivatives has indicated that substitution at position 7 can enhance the aromaticity of the molecule, which may influence its interaction with biological targets. aip.org
The mechanism often involves the nitro group undergoing bioreduction to form reactive nitroso, hydroxylamino, and amino intermediates, which can induce cellular damage in target organisms or cells. This redox activity is central to the cytotoxic effects observed in many nitro-substituted compounds. Furthermore, the strong electron-withdrawing nature of the nitro group can stabilize the benzimidazole ring and influence the acidity of the N-H proton, which can be crucial for forming stable complexes with metal ions or interacting with receptor sites. nih.gov
| Position of Nitro Group | Observed Effect on Functionality | Reference Compound Example |
| 5-position | Showed moderate anti-inflammatory inhibition. nih.gov | 5-Nitro-1H-benzimidazole |
| 5-position | Contributed to potent vasorelaxant activity. nih.gov | 2-(5-nitro-1H-benzimidazol-2-yl)phenol |
| 6-position | Resulted in higher anti-inflammatory activity compared to electron-donating groups. mdpi.com | 6-nitro-2-mercapto-1H-benzimidazole |
| 7-position | Enhances the aromaticity of the benzimidazole ring system. aip.org | 7-Nitro-1H-benzimidazole |
Role of Phenyl Moiety Substitution on Activity Modulation
Substituents on the 2-phenyl ring of the benzimidazole scaffold play a pivotal role in fine-tuning the biological activity. The electronic and steric properties of these substituents can modulate the molecule's interaction with target enzymes or receptors.
SAR studies on 2-phenyl-substituted benzimidazoles for anti-inflammatory activity revealed specific patterns. For instance, an amine group at the R¹ position (para-position of the phenyl ring) enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase enzymes. mdpi.com In contrast, for vasorelaxant activity in a series of 5-nitro benzimidazoles, halogen substitutions (Cl/Br) at the C-2 and C-4 positions of the phenyl ring led to less potent compounds, whereas the presence of oxygenated radicals increased the relaxant effect. scholarsresearchlibrary.com
In the realm of anticancer research, a diverse range of substituents on the 2-phenyl ring has been explored. rsc.org Studies have shown that introducing electron-donating groups, such as a dimethylamino group (4-N(CH₃)₂), on the phenyl ring can be responsible for significant anticancer activity. nih.govrsc.org Similarly, the presence of halogen groups, like a 4-fluoro substituent, has been found in potent inhibitors of protein kinases involved in cancer progression. rsc.org
For anthelmintic activity, derivatives of 2-phenyl benzimidazole-1-acetamide showed that substituents on the phenyl ring were crucial. Compounds with a 4-nitrophenyl or a 4-chlorophenyl group at the C-2 position of the benzimidazole were found to be effective in paralyzing and causing the death of earthworms, indicating that electron-withdrawing groups at this position can confer potent anthelmintic properties. nih.gov These findings collectively demonstrate that modifying the 2-phenyl moiety is a key strategy for modulating the biological profile of benzimidazole-based compounds. nih.govnih.gov
| Phenyl Ring Substituent | Position on Phenyl Ring | Resulting Biological Activity | Reference |
| Amino (-NH₂) | para (R¹) | Enhanced COX-1, COX-2, and 5-lipoxygenase inhibition. | mdpi.com |
| Halogen (-Cl, -Br) | ortho, para | Decreased vasorelaxant potency. | scholarsresearchlibrary.com |
| Oxygenated Radicals | Various | Increased vasorelaxant effect. | scholarsresearchlibrary.com |
| Dimethylamino (-N(CH₃)₂) | para | Potent anticancer activity. | nih.govrsc.org |
| Nitro (-NO₂) | para | Potent anthelmintic activity. | nih.gov |
| Chloro (-Cl) | para | Potent anthelmintic activity. | nih.gov |
Influence of N-Substitution on Benzimidazole Core Activity
Substitution at the nitrogen atom (N-1) of the benzimidazole ring is a widely employed strategy to enhance the pharmacological properties of these compounds. The "NH" moiety of the benzimidazole core is often considered important for biological activity, but its substitution can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Studies have consistently shown that the N-1 position is a critical site for influencing chemotherapeutic efficacy. nih.govnih.govrsc.org For example, N-substitution with straight-chain alkyl groups in a series of 2-phenyl-1H-benzimidazoles led to significantly better antiproliferative activity against breast cancer cell lines compared to the unsubstituted parent compounds. nih.gov A linear increase in anticancer effects was observed as the alkyl chain length increased from one to five carbons. nih.gov This suggests that the hydrophobic nature of the alkyl group plays a key role in the compound's ability to interact with its target.
Similarly, the introduction of various substituents at the N-1 position, such as benzyl (B1604629) groups, has been shown to produce biologically active compounds. nih.govrsc.org In the development of anthelmintic agents, N-1 substitution with an acetamide (B32628) moiety [-(C=O)CH₂-] followed by further derivatization led to compounds with potent activity. nih.gov This highlights that the N-1 position can accommodate a variety of functional groups, allowing for extensive chemical modification to optimize a desired biological response. The strategic importance of the N-1 position is recognized in the design of many clinically used drugs and investigational compounds. nih.govrsc.orgnih.gov
| N-1 Substituent Type | Effect on Activity | Example Application | Reference |
| Straight-chain alkyl groups (C₁-C₇) | Increased antiproliferative activity with increasing chain length (optimal at C₅-C₇). | Anticancer | nih.gov |
| Benzyl groups | Can increase chemotherapeutic activity. | Anticancer, Antimicrobial | nih.govrsc.org |
| Acetamide derivatives | Conferred potent anthelmintic properties. | Anthelmintic | nih.gov |
Rational Design Strategies for Enhanced Specificity and Potency
The rational design of novel benzimidazole derivatives leverages the extensive knowledge gained from SAR studies to create compounds with improved therapeutic profiles. These strategies often involve computational methods and established medicinal chemistry principles to guide the synthesis of molecules with enhanced potency and specificity for their biological targets. nih.govtandfonline.com
One common approach is scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold (like benzimidazole) while retaining key pharmacophoric features. This was successfully used to identify novel benzimidazole-based antituberculosis agents starting from a urea-based lead compound. nih.gov
Molecular docking is another powerful tool used to predict and analyze the binding interactions between a ligand (the benzimidazole derivative) and its target protein. scholarsresearchlibrary.comnih.gov By visualizing how a molecule fits into the active site of an enzyme, researchers can design modifications to improve binding affinity and, therefore, potency. This approach has been used to design vasorelaxant and anticancer benzimidazole derivatives. scholarsresearchlibrary.comnih.gov
A fundamental strategy involves the systematic variation of substituents at key positions identified through SAR studies, namely the N-1, C-2, and C-5/6/7 positions of the benzimidazole scaffold. nih.govrsc.org For example, a design strategy might be based on three structural aspects: maintaining the planarity of the benzimidazole nucleus, varying substitutions on the 2-phenyl ring, and introducing aliphatic chains of different lengths at the N-1 position. nih.gov This allows for a thorough exploration of the chemical space around the benzimidazole core to identify combinations of substituents that yield the most desirable biological activity. By combining these strategies, medicinal chemists can more efficiently navigate the path toward developing novel, potent, and specific benzimidazole-based drugs.
Investigations into Biological Activity Mechanisms
Molecular Interactions with Biological Macromolecules
The mechanism of action for compounds like 7-nitro-2-phenyl-1H-benzimidazole often involves direct interactions with biological macromolecules, including enzymes, receptors, and nucleic acids. evitachem.com The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the core structure can bind to the active sites of enzymes, disrupting their function.
Benzimidazole (B57391) derivatives are recognized as inhibitors of several key enzymes. The general mechanism often involves the compound binding to the enzyme's active site, thereby blocking its normal function.
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme for the maintenance of cellular tetrahydrofolate (THF) pools, making it a prime target in rapidly proliferating cells. nih.gov Molecular docking studies on benzimidazole derivatives have shown interactions with crucial amino acids in the binding site of DHFR. nih.gov This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. nih.gov
Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a member of the cytochrome P450 superfamily and is essential for sterol biosynthesis in both fungi and mammals. wikipedia.org In fungi, it catalyzes the demethylation of lanosterol, a key step in the formation of ergosterol (B1671047), which is a vital component of the fungal cell membrane. nih.gov Benzimidazole-based inhibitors can interact with the heme iron within the enzyme's active site. nih.gov This interaction blocks the demethylation of lanosterol, leading to the depletion of ergosterol and disrupting the integrity of the fungal cell membrane, ultimately causing cell death. nih.gov Dual inhibitors targeting both CYP51 and histone deacetylase (HDAC) have been developed as a strategy to combat resistant fungal infections. nih.gov
Below is an interactive table summarizing the enzyme inhibition mechanisms for the broader class of benzimidazole derivatives.
| Target Enzyme | General Inhibition Mechanism | Cellular Consequence | Relevant Compound Class |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Binds to the active site, blocking the reduction of dihydrofolate to tetrahydrofolate. nih.gov | Inhibition of DNA synthesis and cell proliferation. nih.gov | N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov |
| Lanosterol 14α-demethylase (CYP51) | Interacts with the heme iron in the active site, blocking lanosterol demethylation. nih.gov | Depletion of ergosterol, disruption of fungal cell membrane integrity. nih.gov | Azole derivatives (structurally related to benzimidazoles). nih.govnih.gov |
| Glutathione S-transferases (GSTs) | Acts as a suicide inhibitor, binding to the H-site and forming a stable complex. nih.gov | Inhibition of detoxification pathways and induction of apoptosis. nih.gov | 7-nitro-2,1,3-benzoxadiazole derivatives (related 7-nitro compounds). nih.gov |
The interaction of benzimidazole derivatives with cellular receptors can lead to either agonistic or antagonistic effects, depending on the specific receptor and the substitution pattern on the benzimidazole scaffold. For instance, certain 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have shown selective binding affinity for the 5-HT(4) receptor. nih.gov The nature of the substituent at the 3-position of the benzimidazole ring was found to be a key determinant of whether the compound acted as a partial agonist or an antagonist. nih.gov While specific receptor binding targets for 7-nitro-2-phenyl-1H-benzimidazole are not extensively detailed, the principle of structure-activity relationships seen in related compounds suggests that its specific substituents would govern its receptor interaction profile.
Studies on isomers and related benzimidazole compounds indicate a significant potential for interaction with DNA. Research on 2-(2-nitrophenyl)-1H-benzimidazole, an isomer of the title compound, revealed that it interacts with double-stranded DNA (dsDNA). nih.gov The primary mode of interaction was identified as electrostatic, particularly at low ionic strength. nih.gov This interaction leads to the formation of a DNA-nitro compound complex. nih.gov Other studies on benzimidazole derivatives suggest that groove binding is another common mode of interaction with the DNA structure. researchgate.net
The binding affinities of some benzimidazole derivatives with DNA are presented in the interactive table below.
| Compound | DNA Type | Binding Constant (Kb) | Proposed Interaction Mode |
|---|---|---|---|
| 2-(2-nitrophenyl)-1H-benzimidazole (Isomer) | dsDNA | 8.22 x 104 M-1nih.gov | Electrostatic. nih.gov |
| N-benzoyl-2-(2-nitrophenyl)-benzimidazole | dsDNA | 3.08 x 106 M-1nih.gov | Electrostatic. nih.gov |
| Benzimidazole-benzophenone derivative A | DNA | 3.0 x 104 M-1researchgate.net | Groove Binding. researchgate.net |
| Benzimidazole-benzophenone derivative B | DNA | 7.0 x 104 M-1researchgate.net | Groove Binding. researchgate.net |
Cellular and Subcellular Mechanistic Insights
The biological effects of 7-nitro-2-phenyl-1H-benzimidazole are ultimately realized through its actions within the cell, beginning with its passage across the cell membrane.
Once inside the cell, benzimidazole derivatives can localize to various subcellular compartments and engage with their molecular targets. A significant mechanism reported for benzimidazoles is the induction of apoptosis (programmed cell death). evitachem.com This is often achieved by disrupting the mitochondrial membrane potential. evitachem.comnih.gov The disturbance of this potential can lead to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates caspases, the key executioner enzymes of apoptosis. evitachem.comnih.gov
Furthermore, the 7-nitro group is a key functional feature. Intracellularly, this group can be reduced to form highly reactive intermediates, which can then interact with a variety of cellular components, contributing to cytotoxicity. Related 7-nitro heterocyclic compounds have also been specifically designed to accumulate within tumor cells, suggesting a potential for targeted localization and action. nih.gov
Modulation of Cellular Pathways (e.g., cell cycle, apoptosis)
Research into the biological effects of benzimidazole derivatives, particularly those bearing a nitro substituent, has consistently pointed towards their ability to modulate fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death). While direct and extensive experimental data exclusively for 1H-Benzimidazole, 7-nitro-2-phenyl- is limited in publicly available literature, the activities of closely related analogues provide a strong basis for understanding its potential mechanisms of action.
Studies on a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated their capacity to induce both cell cycle arrest and apoptosis in human cancer cell lines. nih.gov For instance, certain compounds within this class were found to cause an arrest in the S phase of the cell cycle, a critical period for DNA replication. nih.gov This disruption of the normal cell cycle progression can be a key factor in inhibiting the proliferation of cancer cells.
Furthermore, these nitrobenzimidazole derivatives have been shown to be potent inducers of apoptosis. nih.gov The mechanism of apoptosis induction by benzimidazoles is often linked to the mitochondrial pathway. This can involve the disruption of the mitochondrial membrane potential and the subsequent activation of caspases, which are a family of protease enzymes that play an essential role in initiating and executing programmed cell death. mdpi.com The presence of the nitro group is considered to be a significant contributor to the biological activity, potentially through the generation of reactive oxygen species or by interfering with DNA replication. ontosight.ai
In a study evaluating various 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, the following findings highlight the potential effects on cellular pathways.
| Compound Analogue | Observed Effect on Cancer Cell Lines | Potential Mechanism of Action | Reference |
|---|---|---|---|
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | Induces S phase cell cycle arrest and apoptosis in K562 cell line. | Inhibition of Poly (ADP-ribose) polymerase (PARP). | nih.gov |
| Other 2-aryl-5(6)-nitro-1H-benzimidazole derivatives | Induce apoptosis in the K562 cell line. | Not fully elucidated, but likely involves disruption of cellular processes. | nih.gov |
It is important to note that while these findings for structurally similar compounds are indicative, direct experimental validation on 1H-Benzimidazole, 7-nitro-2-phenyl- is necessary to confirm its specific effects on cell cycle progression and apoptosis.
General Considerations for Biological Target Validation
The validation of a biological target is a critical step in the development of any potential therapeutic agent. For a compound like 1H-Benzimidazole, 7-nitro-2-phenyl-, this process involves identifying and confirming the molecular entity or pathway through which it exerts its biological effects. Given the diverse activities of the benzimidazole scaffold, several potential targets have been suggested for its derivatives.
In silico studies and experimental assays on related compounds have pointed towards several potential biological targets. For instance, Poly (ADP-ribose) polymerase (PARP) has been identified as a potential target for some nitrobenzimidazole derivatives. nih.gov PARP is an enzyme involved in DNA repair, and its inhibition can lead to cell death, particularly in cancer cells with existing DNA repair defects.
Another potential target for benzimidazole derivatives is the angiotensin II type 1 (AT1) receptor. nih.gov While primarily associated with hypertension, the modulation of this receptor can have other cellular effects. Furthermore, some benzimidazole compounds have been investigated as inhibitors of enzymes crucial for cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases. acs.orgnih.gov The structural similarity of the benzimidazole core to natural purines allows it to interact with a variety of biopolymers, including enzymes and nucleic acids. acs.org
The process of validating a biological target for 1H-Benzimidazole, 7-nitro-2-phenyl- would typically involve a multi-pronged approach:
In Silico and Computational Studies: Molecular docking and other computational methods can predict the binding affinity of the compound to a panel of known biological targets. This can help in prioritizing potential candidates for experimental validation.
Biochemical Assays: Direct interaction between the compound and a purified target protein (e.g., an enzyme) can be assessed through in vitro assays to determine binding constants and inhibitory concentrations (IC50 values).
Cell-Based Assays: These assays are crucial to confirm that the interaction observed in a biochemical setting translates to a functional effect within a living cell. This can include measuring the downstream effects of target engagement, such as changes in protein expression or signaling pathway activation.
Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 can be used to knockdown or knockout the expression of the putative target protein. If the cellular response to the compound is diminished in the absence of the target, it provides strong evidence for a direct interaction.
The validation of the biological target(s) for 1H-Benzimidazole, 7-nitro-2-phenyl- is an ongoing area of research that will be essential for the future development and potential therapeutic application of this compound.
Emerging Academic Applications and Future Research Directions
Role in Advanced Materials Science (e.g., Energetic, Photoactive Materials)
The benzimidazole (B57391) framework is a key component in the development of advanced materials. Derivatives of 7-nitro-2-phenyl-1H-benzimidazole, particularly bis(benzimidazol-2-yl-3-oxide)benzene derivatives, are being investigated for their potential as energetic or photoactive materials. mdpi.com The presence of the nitro group, a well-known energetic functional group, makes these compounds candidates for the development of new energetic materials.
In the realm of photoactive materials, the focus is on creating dyes and pigments. The stability and reactivity of the nitro group are valuable for developing materials with specific optical properties. For instance, a derivative, 2,2′-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide), has been synthesized and characterized, showing a maximum UV-vis absorption at 395 nm. mdpi.com
Table 1: Spectroscopic Data for a Photoactive Benzimidazole Derivative
| Compound | λmax (nm) | **Molar Absorptivity (ε/dm³ mol⁻¹ cm⁻¹) ** |
|---|---|---|
| 2,2′-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) | 395 | 31,360 |
Source: MDPI mdpi.com
Applications in Sensor Technologies and Chemo-sensing
The development of novel sensors and chemosensors is a rapidly growing area of research. While direct applications of 7-nitro-2-phenyl-1H-benzimidazole in sensor technologies are still emerging, related benzimidazole derivatives have shown promise. The benzimidazole scaffold can be functionalized to create compounds that exhibit changes in their optical or electrochemical properties upon binding to specific analytes. This makes them suitable for use in chemosensors. The electron-withdrawing nature of the nitro group in 7-nitro-2-phenyl-1H-benzimidazole can influence its electronic properties, a key factor in the design of electrochemical sensors.
Green Chemistry Approaches in Synthesis and Functionalization
In recent years, there has been a significant push towards developing environmentally friendly synthetic methods. For benzimidazole derivatives, green chemistry approaches are being explored to minimize the use of hazardous reagents and solvents. pcbiochemres.com
One such approach involves the one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes using a zinc/sodium bisulfite system in water. pcbiochemres.com This method is noted for its simplicity, cost-effectiveness, and shorter reaction times. Other green methods for synthesizing benzimidazole derivatives include the use of ZnO nanoparticles as a recyclable catalyst, which also offers high yields and shorter reaction times. mdpi.com Microwave-assisted synthesis has also been successfully employed, for example, in the preparation of 2,2′-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide), resulting in a high yield of 94%. mdpi.com
Table 2: Comparison of Synthesis Methods for Benzimidazole Derivatives
| Method | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Reductive Cyclocondensation | Zn/NaHSO₃ | Water | Environmentally benign, cost-effective, shorter reaction time pcbiochemres.com |
| Nanocatalysis | ZnO NPs | - | High yield, recyclable catalyst, shorter reaction time mdpi.com |
Computational Predictions for Novel Derivatives and Their Potential
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the properties and potential applications of new molecules. researchgate.netnih.gov These theoretical studies help in understanding the molecular structure, electronic properties, and reactivity of benzimidazole derivatives, thereby guiding the synthesis of new compounds with desired functionalities. researchgate.net
DFT calculations can predict various parameters, including molecular geometry, dipole moment, and charge distribution. researchgate.net For instance, studies on related benzimidazole derivatives have used DFT to calculate optimized molecular geometry and predict spectroscopic data, which show good agreement with experimental results. researchgate.net Such computational models are invaluable for designing novel derivatives of 7-nitro-2-phenyl-1H-benzimidazole with tailored properties for specific applications, such as nonlinear optics (NLO) or as potential drug candidates. nih.govnih.gov
Interdisciplinary Research with Biotechnology and Nanotechnology
The versatile nature of the benzimidazole scaffold lends itself to interdisciplinary research, particularly at the intersection of biotechnology and nanotechnology. In biotechnology, benzimidazole derivatives are widely recognized for their diverse biological activities. evitachem.com The 7-nitro-2-phenyl-1H-benzimidazole scaffold can be a starting point for developing new therapeutic agents. evitachem.com
In the field of nanotechnology, the synthesis of benzimidazole derivatives using nanoparticles, such as ZnO NPs, highlights the synergy between these two fields. mdpi.com This approach not only aligns with the principles of green chemistry but also opens up possibilities for creating novel nanomaterials with unique properties. The incorporation of benzimidazole derivatives into nanocarriers or as functional components of nanosensors are promising areas for future research.
Q & A
Q. What are the optimal synthetic routes for 7-nitro-2-phenyl-1H-benzimidazole, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of o-phenylenediamine with a nitro-substituted carboxylic acid (or aldehyde) under acidic conditions. For example:
- Method A : Reacting o-phenylenediamine with 7-nitrobenzaldehyde in the presence of Na₂S₂O₅ yields the benzimidazole core .
- Method B : A solvent-free, one-pot synthesis using trifluoroacetic acid as a catalyst reduces reaction time and improves yields (~75–85%) .
Q. Key Variables :
| Variable | Effect on Yield |
|---|---|
| Acid catalyst (e.g., HCl vs. TFA) | TFA improves reaction homogeneity |
| Temperature (80–120°C) | Higher temps reduce side products |
| Solvent-free vs. solvent-based | Solvent-free enhances green chemistry metrics |
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The nitro group causes deshielding (δ 8.2–8.5 ppm for aromatic protons) .
- IR : Confirm the nitro group via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Crystallography :
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial Assays :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion (MIC determination) .
- Compare with control agents like chloramphenicol .
- Anticancer Screening :
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Include a positive control (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., nitro vs. fluoro) impact the compound’s bioactivity and stability?
- Electronic Effects :
- The nitro group (-NO₂) enhances electrophilicity, improving DNA intercalation (anticancer activity) but may reduce metabolic stability .
- Fluorine substituents (e.g., 4-fluoro analog) increase lipophilicity (logP +0.5) and bioavailability .
- Data Contradiction :
Q. Comparative Table :
| Substituent | logP | MIC (µg/mL) S. aureus | IC₅₀ (µM) HeLa |
|---|---|---|---|
| -NO₂ | 2.1 | 12.5 | 8.2 |
| -F (4-pos) | 2.6 | 25.0 | 15.3 |
Q. What computational approaches validate the structure-activity relationship (SAR) of 7-nitro-2-phenyl-1H-benzimidazole?
- DFT Calculations :
- SAR Landscape Analysis :
Q. How can crystallographic data resolve contradictions in reported tautomeric forms?
- Tautomer Analysis :
- Case Study :
Q. What advanced NMR techniques elucidate dynamic processes in solution?
- EXSY (Exchange Spectroscopy) : Detect tautomerization rates (e.g., N1-H ↔ N3-H) at variable temperatures .
- ¹⁵N-Labeling : Track nitro-group dynamics via ¹H-¹⁵N HMBC correlations .
Data Contradiction Resolution
Q. How to address discrepancies in reported antimicrobial activity across studies?
Q. Why do some studies report low cytotoxicity despite high in vitro enzyme inhibition?
Q. How to optimize reaction scalability without compromising purity?
- Flow Chemistry :
- Continuous flow reactors reduce side reactions (e.g., nitro-group reduction) by precise temperature control .
- Purification :
- Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
